molecular formula C20H17Cl2N3O4 B1183688 DIWBIBLNZXIFIW-HPPGRZHZSA-N

DIWBIBLNZXIFIW-HPPGRZHZSA-N

Cat. No.: B1183688
M. Wt: 434.273
InChI Key: DIWBIBLNZXIFIW-HPPGRZHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DIWBIBLNZXIFIW-HPPGRZHZSA-N is the InChIKey identifier for Genistin, a bioactive isoflavone glycoside predominantly found in soybeans and other legumes. Genistin consists of a genistein aglycone (a flavonoid backbone with hydroxyl groups at positions 5, 7, 4') bonded to a glucose molecule via a β-glycosidic linkage at position 5. This structural configuration enhances its solubility in aqueous environments compared to its aglycone counterpart, though it reduces direct bioavailability unless metabolized by gut microbiota.

Properties

Molecular Formula

C20H17Cl2N3O4

Molecular Weight

434.273

InChI

InChI=1S/C20H17Cl2N3O4/c1-10-6-15(24-29-10)25-9-20-5-4-14(28-20)16(17(20)19(25)27)18(26)23-8-11-2-3-12(21)13(22)7-11/h2-7,14,16-17H,8-9H2,1H3,(H,23,26)/t14-,16?,17?,20-/m0/s1

InChI Key

DIWBIBLNZXIFIW-HPPGRZHZSA-N

SMILES

CC1=CC(=NO1)N2CC34C=CC(O3)C(C4C2=O)C(=O)NCC5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Genistin belongs to the isoflavone glycoside family, which includes structurally and functionally related compounds such as Daidzin , Glycitin , and their aglycones (Genistein , Daidzein , Glycitein ). Below is a detailed comparison of these compounds:

Table 1: Structural and Functional Comparison of Genistin and Analogues

Property Genistin Daidzin Glycitin Genistein (Aglycone)
Molecular Formula C₂₁H₂₀O₁₀ C₂₁H₂₀O₉ C₂₂H₂₂O₁₀ C₁₅H₁₀O₅
Molecular Weight 432.38 g/mol 416.38 g/mol 446.40 g/mol 270.24 g/mol
Glycosylation Site 7-OH of genistein 7-OH of daidzein 7-OH of glycitein N/A
Water Solubility High (due to glucose moiety) Moderate High Low
Bioavailability Low (requires hydrolysis) Low Moderate High
Key Activities Antioxidant, phytoestrogenic Weak estrogenic, neuroprotective Anti-inflammatory, lipid-modulating Anticancer, tyrosine kinase inhibition

Structural Differences

  • Glycosylation : Genistin, Daidzin, and Glycitin differ in their aglycone structures and glycosylation patterns. Genistin’s aglycone (genistein) has a hydroxyl group at position 5, absent in Daidzin (daidzein) and Glycitin (glycitein) .
  • Substituents : Glycitin contains a methoxy group at position 6, which is absent in Genistin and Daidzin, contributing to its unique anti-inflammatory effects .

Pharmacokinetic and Bioavailability

  • Absorption : Glycosides like Genistin exhibit poor intestinal absorption unless hydrolyzed to aglycones by gut microbial β-glucosidases. Genistein (aglycone) shows 3–5× higher bioavailability than Genistin in vivo .
  • Metabolism : Daidzin is metabolized to equol (a potent estrogen) more efficiently than Genistin, which is primarily converted to genistein .

Research Findings and Clinical Relevance

Recent studies highlight Genistin’s role in menopausal symptom alleviation and osteoporosis prevention due to its estrogenic activity. However, its efficacy is inferior to Genistein in clinical trials, necessitating higher doses for therapeutic effects . In contrast, Glycitin demonstrates superior lipid-lowering effects in hypercholesterolemic models, attributed to its methoxy group enhancing receptor interactions .

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